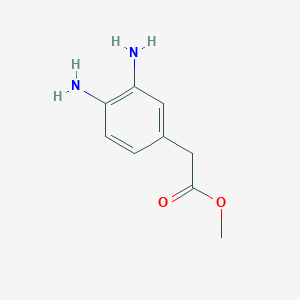

Methyl 2-(3,4-diaminophenyl)acetate

Description

Methyl 2-(3,4-diaminophenyl)acetate is an aromatic ester derivative featuring a phenyl ring substituted with two amine groups at the 3- and 4-positions and an acetoxymethyl ester group. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol . This compound is primarily utilized in research and chemical synthesis as an intermediate for pharmaceuticals or bioactive molecules. Supplier databases list its synonyms, including SCHEMBL7237331 and ZINC59611405, and note its applications in fine chemical production .

Properties

IUPAC Name |

methyl 2-(3,4-diaminophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSKOTPCYHGEOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-diaminophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 3,4-diaminophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to take place .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-diaminophenyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(3,4-diaminophenyl)acetate has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various organic reactions.

Biology: The compound is involved in the preparation of biologically active derivatives, which are studied for their potential therapeutic effects.

Medicine: It plays a role in the synthesis of pharmaceutical intermediates, such as those used in the production of antiplatelet medications.

Industry: In the field of polymer science, it contributes to the development of novel materials with specific structural and kinetic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-diaminophenyl)acetate involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it acts as an intermediate in the synthesis of active pharmaceutical ingredients. The compound’s functional groups allow it to participate in key reactions that lead to the formation of biologically active molecules.

Comparison with Similar Compounds

Ethyl 2-(3,4-diaminophenyl)acetate

Molecular Formula : C₁₀H₁₄N₂O₂

Molecular Weight : 194.23 g/mol

Key Differences :

- The ethyl ester group replaces the methyl ester, increasing hydrophobicity and altering metabolic stability.

- Storage requirements differ: Ethyl derivatives are stored under inert atmospheres and room temperature, suggesting sensitivity to oxidation .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Molecular Formula : C₉H₈O₄

Molecular Weight : 180.16 g/mol

Key Differences :

- Replaces amine groups with hydroxyl groups and substitutes the ester with a carboxylic acid.

- Exhibits antioxidant properties and is widely used in supplements, cosmetics, and food additives . Applications: Unlike Methyl 2-(3,4-diaminophenyl)acetate, caffeic acid is a natural product with established roles in dietary and pharmacological research.

Methyl 2-phenylacetoacetate

Molecular Formula : C₁₁H₁₂O₃

Molecular Weight : 192.21 g/mol

Key Differences :

- Features a keto group instead of amine substituents.

- Known as a precursor in illicit amphetamine synthesis, highlighting its regulatory significance . Applications: Primarily a forensic reference standard, contrasting with the research-oriented applications of this compound.

(S)-Methyl 2-hydroxy-2-(4-hydroxyphenyl)acetate

Molecular Formula : C₉H₁₀O₄

Molecular Weight : 182.17 g/mol

Key Differences :

- Contains hydroxyl groups at the 4-position and a secondary alcohol instead of diamine groups.

- Isolated from Physalis pubescens fruits, indicating natural occurrence absent in the synthetic this compound .

Structural and Functional Analysis

Functional Group Impact

- Amine vs. Hydroxyl Groups: The diamine substituents in this compound enhance its reactivity in nucleophilic reactions (e.g., Schiff base formation) compared to hydroxylated analogs like caffeic acid.

- Ester Variations : Methyl/ethyl esters influence solubility and pharmacokinetics. Ethyl esters generally exhibit higher lipid solubility, affecting bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| This compound | C₉H₁₂N₂O₂ | 180.21 | Methyl ester, 3,4-diamine | Pharmaceutical intermediates |

| Ethyl 2-(3,4-diaminophenyl)acetate | C₁₀H₁₄N₂O₂ | 194.23 | Ethyl ester, 3,4-diamine | Chemical synthesis |

| Caffeic Acid | C₉H₈O₄ | 180.16 | Carboxylic acid, 3,4-diol | Antioxidants, supplements |

| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | 192.21 | Methyl ester, keto group | Forensic analysis |

Table 2: Research and Regulatory Highlights

Biological Activity

Methyl 2-(3,4-diaminophenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presents data in a structured format to enhance understanding.

Chemical Structure and Properties

This compound features two amino groups at the 3 and 4 positions of the phenyl ring, which are crucial for its biological activity. The presence of these functional groups allows for diverse interactions with biological targets, influencing its pharmacological properties.

| Property | Details |

|---|---|

| Chemical Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol |

| Functional Groups | Amino (-NH2), Ester (-COOCH3) |

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. The presence of amino groups is often linked to enhanced antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various microbial strains, indicating that this compound may possess comparable activities.

- Study Findings : A comparative analysis revealed that derivatives with amino substitutions exhibited varying degrees of antimicrobial efficacy. The structure-activity relationship (SAR) suggests that the positioning of amino groups significantly affects potency against specific pathogens .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. In particular, its ability to inhibit phosphodiesterase (PDE) enzymes has been noted. PDE inhibitors are crucial in therapeutic applications for conditions such as asthma and cognitive disorders.

- Mechanism : The compound's interaction with PDE enzymes can enhance intracellular cyclic nucleotide levels, which may lead to improved cognitive functions and reduced inflammation .

Case Studies

- Cognitive Enhancement : In a study involving genetically engineered mice, compounds structurally related to this compound were shown to improve memory retention in novel object recognition tests. This suggests potential applications in treating cognitive impairments .

- Antimicrobial Efficacy : A recent investigation into various derivatives indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through agar diffusion methods, showing promising results compared to standard antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of acetylated aniline derivatives with methylating agents. This process allows for the introduction of the ester functionality while maintaining the integrity of the amino groups.

| Synthesis Method | Description |

|---|---|

| Reagents Used | Acetylated aniline, Methylating agents |

| Yield | Typically ranges from 70% to 90% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.